(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine
Overview
Description
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine: is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound belongs to the class of organic amines and is characterized by its phenyl group and methoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine typically involves the reaction of 3-phenylpropylamine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Phenylpropylamine Synthesis: The starting material, phenylpropylamine, is synthesized through the reduction of phenylpropanone.
Methoxyethylation: The phenylpropylamine is then reacted with methoxyethyl chloride to introduce the methoxyethyl group.
Amination: Finally, the methoxyethylated phenylpropylamine is reacted with methylamine to form the desired compound.
Chemical Reactions Analysis
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the amine groups.
Substitution: Substitution reactions can occur at the phenyl ring or the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidation products include phenylpropionic acid derivatives.
Reduction: Reduction products include the corresponding amine derivatives.
Substitution: Substitution products include various substituted phenylpropylamines and methoxyethylamines.
Scientific Research Applications
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine: can be compared with other similar compounds, such as:
(2-Amino-3-phenylpropyl)(2-ethoxyethyl)methylamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
N3-(2-Methoxyethyl)-N3-methyl-1-phenyl-1,3-propanediamine: Another compound with a similar molecular framework but different functional groups.
Uniqueness: The uniqueness of This compound lies in its specific combination of phenyl and methoxyethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-1-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(10-11-16-2)9-8-13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYJWAJPJRWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)N)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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